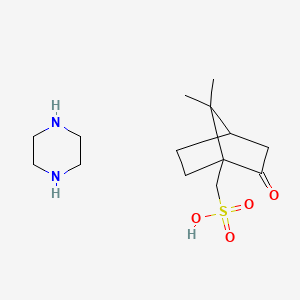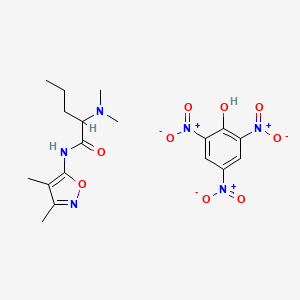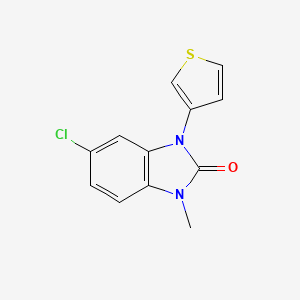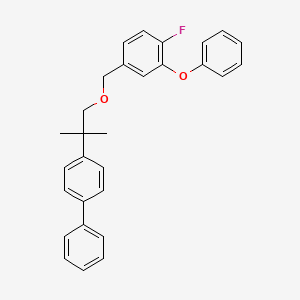
1,1'-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- typically involves multiple steps, including the formation of biphenyl and subsequent functionalization. Common synthetic routes include:
Suzuki Coupling Reaction: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This reaction involves the alkylation of biphenyl with tert-butyl groups using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler structure without the additional functional groups.
4-Fluorobiphenyl: Contains a fluorine atom but lacks the phenoxy and methoxy groups.
Phenoxyphenyl Compounds: Similar in structure but with variations in the substituents.
Uniqueness
1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it valuable in specialized applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
83493-45-2 |
|---|---|
Molekularformel |
C29H27FO2 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
1-fluoro-4-[[2-methyl-2-(4-phenylphenyl)propoxy]methyl]-2-phenoxybenzene |
InChI |
InChI=1S/C29H27FO2/c1-29(2,25-16-14-24(15-17-25)23-9-5-3-6-10-23)21-31-20-22-13-18-27(30)28(19-22)32-26-11-7-4-8-12-26/h3-19H,20-21H2,1-2H3 |
InChI-Schlüssel |
UTFHDOBHPDLHTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


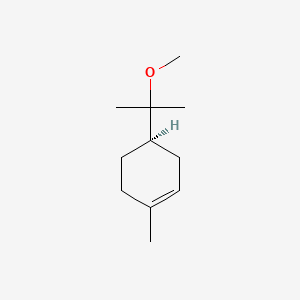

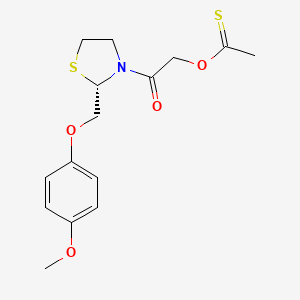
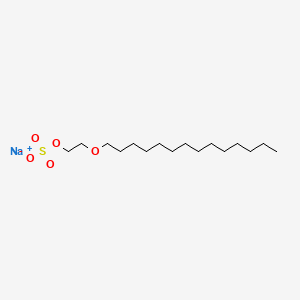
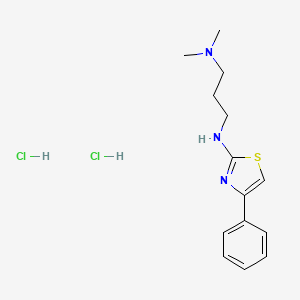
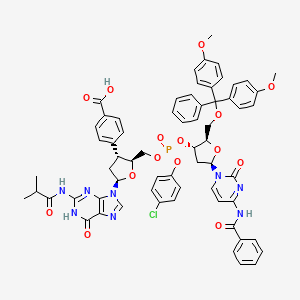
![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)

